molecular formula C6H13ClN2O B1487356 6,6-Dimethylpiperazin-2-one hydrochloride CAS No. 2208785-62-8

6,6-Dimethylpiperazin-2-one hydrochloride

Cat. No.: B1487356
CAS No.: 2208785-62-8
M. Wt: 164.63 g/mol
InChI Key: ZGIOLBVFMJRMPX-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperazin-2-one hydrochloride is a chemical compound belonging to the group of piperazinones. It has the molecular formula C6H13ClN2O and a molecular weight of 164.63 g/mol. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Scientific Research Applications

6,6-Dimethylpiperazin-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.

    Biology: This compound is employed in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It is investigated for its potential therapeutic effects, including its role in drug development for treating neurological disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Safety and Hazards

The safety data sheet (SDS) for 6,6-Dimethyl-2-piperazinone hydrochloride can provide detailed information about its safety and hazards . It’s important to handle this compound with appropriate safety measures.

Preparation Methods

The synthesis of 6,6-Dimethylpiperazin-2-one hydrochloride involves several methods. One common synthetic route includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

Chemical Reactions Analysis

6,6-Dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of certain enzymes involved in metabolic processes. Additionally, it may interact with receptors in the nervous system, modulating neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

6,6-Dimethylpiperazin-2-one hydrochloride can be compared with other similar compounds, such as:

    1,6-Dimethyl-2-piperazinone hydrochloride: This compound has a similar structure but differs in the position of the methyl groups.

    2,6-Dimethylpiperazine: Another related compound with different substitution patterns on the piperazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

6,6-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(2)4-7-3-5(9)8-6;/h7H,3-4H2,1-2H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIOLBVFMJRMPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC(=O)N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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